(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride physical properties
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Introduction
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt that serves as a crucial building block in modern medicinal chemistry and drug development. Its stereospecific structure and reactive amine group make it a valuable intermediate for synthesizing complex pharmaceutical agents. A thorough understanding of its physical properties is paramount for researchers and scientists, as these characteristics directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the core physical properties of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. It is designed for a technical audience, offering not only established data but also detailed, field-proven experimental protocols for properties that require empirical determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its precise identity. The key identifiers and fundamental properties of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride are summarized below.
| Property | Value | Source |
| Chemical Name | (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride | Synthonix[1] |
| Alternate Name | (1R)-1-(2,5-difluorophenyl)ethanamine hydrochloride | PubChem[2] |
| CAS Number | 1391449-47-0 | Synthonix[1] |
| Molecular Formula | C₈H₁₀ClF₂N | Synthonix[1], CymitQuimica[3] |
| Molecular Weight | 193.62 g/mol | PubChem[4], CymitQuimica[3] |
| Chemical Structure | Cl⁻ ⋅ Cc1cc(F)ccc1F | Synthonix[1] |
| Purity (Typical) | ≥95% | Synthonix[1], CymitQuimica[3] |
Physicochemical Characterization
Physicochemical properties are critical for predicting a compound's behavior in various experimental and physiological environments. This section details the key properties and provides robust protocols for their determination.
| Property | Value / State | Experimental Protocol |
| Physical Form | Solid / Crystalline Powder | Visual Inspection |
| Melting Point | Data not available in published literature. | See Protocol 2.1 |
| Solubility | Data not available in published literature. | See Protocol 2.2 |
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities. For a hydrochloride salt like this, the melting point can also be accompanied by decomposition, which should be noted. The use of a calibrated digital melting point apparatus and a slow heating ramp rate near the melting point are crucial for accuracy.
Protocol 2.1: Capillary Melting Point Determination
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Sample Preparation: Ensure the (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.
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Capillary Loading: Firmly tap the open end of a capillary melting point tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Coarse Measurement: Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly estimate the approximate melting range.
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Precise Measurement: Prepare a new capillary. Heat the apparatus to approximately 20 °C below the estimated melting point. Set a slow ramp rate of 1-2 °C/minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid particle melts (T_final). The melting point is reported as the range T_initial – T_final.
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Validation: Perform the measurement in triplicate and report the average range. Note any observations such as discoloration or gas evolution, which may indicate decomposition.
Caption: Workflow for determining melting point.
Aqueous and Organic Solubility Profiling
Expertise & Rationale: Solubility is a critical parameter in drug development, influencing everything from reaction solvent selection to bioavailability and formulation. The shake-flask method is a gold-standard, thermodynamically-based approach to determine equilibrium solubility. It is essential to perform this at a controlled temperature and allow sufficient time to reach equilibrium. Quantitation via a validated HPLC method provides high accuracy and specificity.
Protocol 2.2: Shake-Flask Solubility Determination
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System Preparation: Prepare vials containing a range of pharmaceutically relevant solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Sample Addition: Add an excess amount of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that the solution is saturated.
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Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.
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Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.
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Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
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Quantitation: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
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Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL), which represents the equilibrium solubility.
Caption: Shake-flask method for solubility.
Spectroscopic Characterization
Spectroscopy is indispensable for confirming the chemical structure and identity of a molecule. The following sections describe the expected spectral features and general protocols for acquiring them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, ¹H NMR will confirm the presence of all proton types and their connectivity through spin-spin coupling, while ¹³C NMR will identify all unique carbon environments. Deuterated solvents like D₂O, DMSO-d₆, or CD₃OD are used, and the choice can influence the exchangeability of the N-H protons.
Expected ¹H NMR Spectral Features (in D₂O):
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Aromatic Protons (3H): Complex multiplets in the aromatic region (~7.0-7.5 ppm), showing coupling to each other and to the fluorine atoms.
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Methine Proton (1H, -CH-): A quartet (~4.5 ppm) due to coupling with the adjacent methyl protons.
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Methyl Protons (3H, -CH₃): A doublet (~1.6 ppm) due to coupling with the methine proton.
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Amine Protons (3H, -N⁺H₃): Will exchange with D₂O and thus will not be observed as a distinct peak. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.
Protocol 3.1: Acquiring NMR Spectra
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.
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Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
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Data Acquisition: Perform standard ¹H and ¹³C{¹H} experiments. Typical parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
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Analysis: Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorbances will include those from the ammonium salt, the aromatic ring, and the carbon-fluorine bonds. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
Expected Characteristic IR Absorption Bands:
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N-H Stretch (Ammonium): A very broad and strong band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt.
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C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
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N-H Bend (Ammonium): A medium to strong band around 1600-1500 cm⁻¹.
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C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
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C-F Stretch: Strong, characteristic bands typically found in the 1250-1000 cm⁻¹ region.
Protocol 3.2: Acquiring an ATR-FTIR Spectrum
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Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
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Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
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Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Conclusion
References
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PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
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Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available at: [Link]
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PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Available at: [Link]
-
NIST. Ethanamine,n,n-diethyl-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]
-
SynZeal. Encorafenib Amino Carbamate Impurity. Available at: [Link]
-
Home Sunshine Pharma. Encorafenib CAS 1269440-17-6. Available at: [Link]
-
Aiyan Reagent. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available at: [Link]
-
ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Available at: [Link]
-
SpectraBase. 2',5'-Difluoropropiophenone - Optional[ATR-IR] - Spectrum. Available at: [Link]
Sources
- 1. Synthonix, Inc > 1391449-47-0 | (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride [synthonix.com]
- 2. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride ee [cymitquimica.com]
- 4. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | C8H10ClF2N | CID 52991922 - PubChem [pubchem.ncbi.nlm.nih.gov]
